
Histrelin
Descripción general
Descripción
Histrelin es un análogo de nonapéptido sintético de la hormona liberadora de gonadotropina (GnRH) con mayor potencia. Se utiliza principalmente en el tratamiento de cánceres sensibles a las hormonas como el cáncer de próstata en hombres y los fibromas uterinos en mujeres. Además, la this compound es eficaz en el tratamiento de la pubertad precoz central en niños .
Métodos De Preparación
Histrelin se sintetiza a través de una serie de reacciones de acoplamiento de péptidos. La ruta sintética implica la adición secuencial de aminoácidos protegidos para formar la cadena nonapéptida. Las condiciones de reacción generalmente incluyen el uso de reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación de enlaces peptídicos. El producto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para asegurar una alta pureza .
La producción industrial de this compound implica la síntesis de péptidos a gran escala utilizando sintetizadores de péptidos automatizados. El proceso se optimiza para lograr altos rendimientos y pureza, y el producto final se formula en implantes subcutáneos para uso clínico .
Análisis De Reacciones Químicas
Histrelin experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar enlaces disulfuro entre residuos de cisteína, lo que puede afectar su actividad biológica.
Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, restaurando el péptido a su forma reducida.
Sustitución: this compound puede sufrir reacciones de sustitución donde aminoácidos específicos se reemplazan con otros residuos para modificar su actividad o estabilidad.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el ditiotreitol (DTT). Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en la estructura del péptido .
Aplicaciones Científicas De Investigación
Histrelin is a gonadotropin-releasing hormone agonist (GnRHa) primarily utilized in the treatment of central precocious puberty (CPP) and advanced prostate cancer . It functions by desensitizing the pituitary gonadotropin, which in turn reduces testicular steroidogenesis . The drug is administered via subcutaneous implant, providing a continuous release of this compound acetate .
Applications in Central Precocious Puberty (CPP)
This compound implants are effective in managing CPP in children by suppressing luteinizing hormone (LH) and sex steroid levels .
Efficacy and Safety: Clinical studies have demonstrated the effectiveness and safety of this compound implants in children with CPP . A phase III study showed that the subdermal this compound implant achieves and maintains excellent suppression of peak LH and sex steroid levels for one year . The treatment is generally well-tolerated . Long-term studies have confirmed these results, showing sustained gonadotropin suppression over several years with annual replacement of the this compound implant .
Impact on Growth and Development: Long-term treatment with this compound can positively influence growth patterns in children with CPP . Specifically, linear growth velocity is slowed, which improves the chance of attaining predicted adult height . A study following treatment-naive children showed a decrease in the bone age to chronological age ratio from 1.417 at baseline to 1.18 at 48 months . Furthermore, the predicted adult height in girls increased significantly, with a notable height gain observed among treatment-naive children .
Case Studies: Silverman et al. observed biochemical suppression of the hypothalamic-pituitary-gonadal (HPG) axis one month after implantation of the subdermal GnRHa implant . Sustained gonadotropin suppression was seen over 72 months with annual replacement of the this compound implant . Tanner breast stages in females were unchanged after 60 months of treatment, and one boy maintained a similar testicular size and Tanner stage of pubic hair after 60 months of treatment .
Applications in Advanced Prostate Cancer
This compound is also used in the treatment of advanced prostate cancer to reduce testosterone levels .
Mechanism of Action: Continuous administration of this compound acetate leads to decreased levels of LH and FSH, resulting in the reduction of testosterone to castrate levels within 2 to 4 weeks after the initiation of treatment .
Clinical Trials: In a multicenter, open-label, phase 3 clinical trial involving patients with prostate cancer, treatment with a single this compound implant for at least 52 weeks significantly decreased the mean serum testosterone concentration . By the end of week 4, mean serum testosterone levels were below the 50 ng/dL castrate threshold, and this suppression was maintained through week 52 . Serum prostate-specific antigen (PSA) levels also decreased to within normal limits by week 24 in 93% of patients .
Mecanismo De Acción
Histrelin actúa como un potente agonista de los receptores de la hormona liberadora de gonadotropina (GnRH) en la glándula pituitaria. Cuando se administra, inicialmente estimula la liberación de la hormona luteinizante (LH) y la hormona folículoestimulante (FSH). La administración continua conduce a la regulación descendente de los receptores de GnRH y la desensibilización de los gonadotropos hipofisarios, lo que resulta en una disminución de la secreción de LH y FSH. Esta supresión de la liberación de gonadotropina conduce a niveles reducidos de hormonas sexuales como la testosterona y el estrógeno .
Comparación Con Compuestos Similares
Histrelin se compara con otros agonistas de GnRH como leuprolida, goserelina y triptorelina. Si bien todos estos compuestos comparten un mecanismo de acción similar, la this compound es única en su formulación como un implante subcutáneo de acción prolongada, que proporciona una liberación sostenida del fármaco durante hasta 12 meses. Esto la hace particularmente ventajosa para los pacientes que requieren supresión hormonal a largo plazo .
Compuestos similares
- Leuprolida
- Goserelina
- Triptorelin
La formulación única de this compound y su duración de acción extendida la distinguen de otros agonistas de GnRH, lo que la convierte en una opción valiosa para aplicaciones clínicas específicas .
Actividad Biológica
Histrelin is a synthetic gonadotropin-releasing hormone (GnRH) agonist primarily used in the treatment of central precocious puberty (CPP) and advanced prostate cancer. Its biological activity is characterized by its ability to modulate hormone levels through the inhibition of gonadotropin secretion.
This compound functions as a potent inhibitor of gonadotropin secretion. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. However, with continuous administration, it leads to down-regulation of GnRH receptors and desensitization of pituitary gonadotropes, resulting in decreased levels of LH and FSH over time .
Key Effects:
- Inhibition of Gonadotropins : Long-term treatment with this compound suppresses LH and FSH levels, effectively reducing ovarian and testicular steroidogenesis .
- Impact on Growth : In pediatric patients with CPP, this compound treatment results in a decrease in sex steroid levels, which slows linear growth velocity and improves adult height predictions .
Central Precocious Puberty (CPP)
This compound is particularly effective in treating CPP, a condition where children experience early onset of secondary sexual characteristics. Clinical studies have demonstrated that this compound significantly suppresses LH and sex steroid levels within the first month of treatment.
Table 1: Efficacy of this compound in CPP Treatment
Study Type | Sample Size | Duration | LH Suppression (mIU/mL) | Estradiol/Testosterone Levels | Height Gain (cm) |
---|---|---|---|---|---|
Phase 3 Trial | 36 | 12 months | ↓28.2 to 0.8 (naive) | ↓24.5 to 5.9 (girls) | +10.7 (naive) |
Long-term Study | 31 | Up to 72 mo | Sustained suppression | No significant adverse events | +14.6 |
The above data illustrates the rapid and sustained efficacy of this compound in suppressing gonadotropin levels and managing symptoms associated with CPP .
Advanced Prostate Cancer
In adult males with advanced prostate cancer, this compound is used to reduce testosterone production to castration levels, thereby inhibiting tumor growth. The drug's ability to maintain low testosterone levels is crucial for managing this condition effectively .
Case Studies
- Long-term Hormonal Suppression : A case study reported a patient who maintained hormonal suppression for seven years after a single this compound implant. Initial LH levels were significantly reduced from 9.4 mIU/mL to 0.2 mIU/mL post-treatment .
- Bone Age Advancement : In another study, bone age advancement decreased from an initial ratio of 1.417 to 1.18 over four years in treatment-naive children receiving this compound, indicating effective management of precocious puberty without adverse effects on growth .
Safety Profile
The most common adverse reactions associated with this compound include discomfort at the implant site, which may present as bruising or soreness . Overall, this compound has been well tolerated in clinical settings, with no significant long-term adverse effects noted during studies.
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H86N18O12/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71)/t47-,48-,49-,50-,51-,52-,53+,54-,55-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXHVIJIIXKSOE-QILQGKCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H86N18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227543 | |
Record name | Histrelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Histrelin acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone [LHRH], gonadorelin)., Histrelin is a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. After initial administration of histrelin, there is a transient surge in circulating concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and gonadal steroids (testosterone and dihydrotestosterone in males). Following chronic and continuous administration of histrelin (generally, 2-4 weeks after initiation of therapy), a sustained decrease in LH and FSH secretion and a marked reduction in serum testosterone concentrations are observed. Reductions in serum testosterone concentrations in males receiving histrelin are comparable to those achieved after surgical castration (i.e., less than 50 ng/dL)., Histrelin acetate, an LH-RH agonist, acts as a potent inhibitor of gonadotropin secretion when given continuously in therapeutic doses. Both animal and human studies indicate that following an initial stimulatory phase, chronic, subcutaneous administration of histrelin acetate desensitizes responsiveness of the pituitary gonadotropin which, in turn, causes a reduction in testicular steroidogenesis. In humans, administration of histrelin acetate results in an initial increase in circulating levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in concentration of gonadal steroids (testosterone and dihydrotestosterone in males). However, continuous administration of histrelin acetate results in decreased levels of LH and FSH. In males, testosterone is reduced to castrate levels. These decreases occur within 2 to 4 weeks after initiation of treatment., The possible direct effect of gonadotropin-releasing hormone (GnRH) and a potent GnRH agonist [( imBzl )-D- His6 -Pro9-NEt]-GnRH on basal and human chorionic gonadotropin (hCG)-stimulated progesterone, androstenedione, and estradiol production by cultured human luteal cells was examined. Luteal cells from the early or midluteal phase of the menstrual cycle responded to hCG stimulation with two to fivefold increases in steroid production in both short-term (4 hours) and long-term (up to 144 hours) culture in chemically defined medium without serum. After 48 hours in this system, levels of androstenedione and estradiol were very low, and progesterone was the predominant steroid produced. The addition of GnRH or a potent GnRH agonist to the medium had no effect on either basal or hCG-stimulated steroid secretion. When luteal cells were cultured longer (for up to 10 days) in the presence of serum, GnRH agonist caused no significant alteration of either basal or hCG-stimulated progesterone production. Collectively, these results support the conclusion that GnRH and its potent agonist do not act directly on human corpora luteal cells to modulate steroidogenesis. | |
Record name | HISTRELIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
76712-82-8 | |
Record name | Histrelin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076712828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Histrelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HISTRELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H50H3S3W74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | HISTRELIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7657 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Histrelin interact with its target and what are the downstream effects?
A1: this compound exerts its effects by binding to and activating GnRH receptors in the pituitary gland. [] Prolonged administration leads to desensitization of these receptors, ultimately inhibiting the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH). [] This suppression of gonadotropins results in a significant decline in testosterone production in males and estradiol production in females. []
Q2: What is the significance of the sustained suppression of gonadotropins achieved by this compound?
A2: Sustained gonadotropin suppression is crucial for managing conditions like central precocious puberty (CPP) [, , , ], where premature activation of the hypothalamic-pituitary-gonadal (HPG) axis leads to early pubertal development. This compound effectively halts this process, allowing for normal growth and development. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a synthetic nonapeptide analog of GnRH. Its molecular formula is C41H59N13O9 and its molecular weight is 874.01 g/mol. []
Q4: Are there any specific challenges related to the stability and formulation of this compound?
A4: this compound, like many peptides, can be susceptible to degradation. To address this, it is formulated as a subcutaneous implant (Vantas) that allows for continuous, controlled release of the drug over an extended period, typically a year. [, , , ]
Q5: What is the significance of the subcutaneous implant formulation for this compound?
A5: The implant formulation offers several advantages over traditional injection-based therapies, including:
- Improved patient compliance: Eliminating the need for frequent injections leads to better adherence to treatment. [, , ]
- Consistent drug delivery: The implant ensures a steady release of this compound, maintaining therapeutic levels and maximizing efficacy. [, , , ]
- Reduced side effects: Avoiding peak-and-trough fluctuations in drug levels associated with injections may minimize side effects. [, , ]
Q6: How is this compound absorbed and distributed in the body?
A6: The subcutaneous implant provides a slow and continuous release of this compound into the systemic circulation, bypassing the need for absorption from the gastrointestinal tract. [, , , ]
Q7: How long does it take for this compound to achieve its therapeutic effect?
A7: this compound effectively suppresses testosterone to castrate levels within 4–5 weeks of implant insertion. [, , ]
Q8: How is this compound metabolized and excreted?
A8: As a peptide, this compound is primarily metabolized by peptidases into smaller inactive fragments. These metabolites are then renally excreted. []
Q9: What are the main applications of this compound based on in vitro and in vivo studies?
A9: this compound's primary application is in treating CPP in children. [, , , ] Studies demonstrate its efficacy in suppressing pubertal hormones, slowing bone age advancement, and improving predicted adult height. [, , , ]
Q10: Are there any known mechanisms of resistance to this compound therapy?
A11: While resistance to GnRH agonists is uncommon, it can occur. Mechanisms may involve mutations in the GnRH receptor, leading to reduced binding affinity or impaired downstream signaling. []
Q11: What is the safety profile of the this compound implant?
A12: The this compound implant is generally well-tolerated. [, , ] The most common side effects are mild and localized to the implant site, such as pain, bruising, or redness. [, , ]
Q12: Are there specific biomarkers used to monitor the effectiveness of this compound therapy?
A14: Yes, monitoring serum levels of LH, FSH, testosterone (in males), and estradiol (in females) is crucial for assessing the effectiveness of this compound therapy. [, , ] Suppression of these hormones to prepubertal levels indicates successful treatment. [, , ]
Q13: What analytical methods are used to measure this compound levels in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a commonly used technique to quantify this compound levels in serum. This method provides high sensitivity and specificity.
Q14: What are the alternatives to this compound for the treatment of CPP?
A16: Other GnRH agonists, such as leuprolide and triptorelin, are commonly used alternatives to this compound for managing CPP. [, , , ] These agents are typically administered as intramuscular injections at varying intervals. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.